2,3-Dipiperidinoquinoxaline
説明
Structure
3D Structure
特性
IUPAC Name |
2,3-di(piperidin-1-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-5-11-21(12-6-1)17-18(22-13-7-2-8-14-22)20-16-10-4-3-9-15(16)19-17/h3-4,9-10H,1-2,5-8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJGCMGZGLIRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328658 | |
| Record name | 2,3-dipiperidinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75163-14-3 | |
| Record name | NSC42849 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dipiperidinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Techniques for 2,3 Dipiperidinoquinoxaline
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the various vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. Each molecule possesses a unique set of vibrational frequencies, making these techniques ideal for identification. wikipedia.org
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. upi.edu The FT-IR spectrum of a compound provides a unique pattern of absorption bands, each corresponding to a specific molecular vibration. upi.edu The spectrum is typically analyzed in distinct regions: the single bond region (2500-4000 cm⁻¹), the triple bond region (2000-2500 cm⁻¹), the double bond region (1500-2000 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹). upi.edulibretexts.org
For 2,3-dipiperidinoquinoxaline, the FT-IR spectrum would be expected to show characteristic absorptions for C-H stretching vibrations of the aromatic quinoxaline (B1680401) core and the aliphatic piperidine (B6355638) rings, typically in the 2850–3100 cm⁻¹ range. libretexts.org Additionally, C=C and C=N stretching vibrations from the quinoxaline ring would appear in the 1450–1680 cm⁻¹ region. libretexts.org The C-N stretching vibrations of the piperidino groups would also give rise to signals, usually in the 1030–1230 cm⁻¹ range. libretexts.org The unique combination of these bands provides a definitive spectral signature for the compound. Modern FT-IR spectrometers offer high sensitivity and resolution, allowing for detailed analysis even with small sample quantities. nicoletcz.cz
A representative table of expected FT-IR absorption bands for this compound is provided below:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3020–3100 | Medium |
| Aliphatic C-H Stretch | 2850–2960 | Medium |
| C=C Aromatic Ring Stretch | 1450–1600 | Medium |
| C=N Stretch | 1640–1680 | Medium |
| C-N Stretch | 1030–1230 | Medium |
Raman Spectroscopy for Conformational and Structural Insights
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. youtube.com It relies on the inelastic scattering of monochromatic light, known as Raman scattering. wikipedia.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. wikipedia.org This often means that vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton.
For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the quinoxaline ring and the piperidine substituents. The aromatic protons of the quinoxaline core are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the piperidine rings, being aliphatic, will resonate in the upfield region. Specifically, the protons on the carbons adjacent to the nitrogen atoms (α-protons) would appear at a different chemical shift than the protons on the other carbons of the piperidine ring (β- and γ-protons) due to the influence of the nitrogen atom.
A hypothetical data table for the ¹H NMR spectrum of this compound in CDCl₃ is presented below:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Quinoxaline-H | 7.0 - 7.5 | m | 4H |
| Piperidine-α-H | ~3.0 - 3.5 | t | 8H |
| Piperidine-β,γ-H | ~1.5 - 2.0 | m | 12H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. libretexts.org
In the ¹³C NMR spectrum of this compound, the carbon atoms of the quinoxaline ring will resonate at lower field (higher ppm values) compared to the aliphatic carbons of the piperidine rings. oregonstate.edu The carbons directly attached to the nitrogen atoms in the quinoxaline ring (C2 and C3) would be expected at a significantly downfield shift. The carbons of the piperidine rings will appear in the upfield region of the spectrum.
A hypothetical data table for the ¹³C NMR spectrum of this compound in CDCl₃ is presented below:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quinoxaline C-2, C-3 | ~150 - 160 |
| Quinoxaline Aromatic C | ~120 - 140 |
| Piperidine α-C | ~45 - 55 |
| Piperidine β,γ-C | ~20 - 30 |
Advanced Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed. wikipedia.orgnumberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. wikipedia.org In this compound, COSY would show correlations between adjacent protons on the quinoxaline ring and between neighboring protons within the piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgceitec.cz HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comceitec.cz HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show correlations between the α-protons of the piperidine rings and the C2 and C3 carbons of the quinoxaline ring, confirming the point of attachment.
Together, these multi-dimensional NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in its structural elucidation. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic molecules, providing critical information on molecular weight and structural features through fragmentation analysis. For this compound, various mass spectrometric methods are employed to confirm its identity and structure.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas. This is achieved by providing a mass measurement accurate to several decimal places. byjus.comyoutube.com
For this compound, HRMS is used to confirm its molecular formula, C₁₈H₂₄N₄. The experimentally determined exact mass is compared against the theoretically calculated mass. A close correlation between these two values provides strong evidence for the correct elemental composition. jcsp.org.pk HRMS analysis, often coupled with techniques like Electrospray Ionization (ESI), can yield a protonated molecule [M+H]⁺, whose high-resolution measurement is used for formula confirmation. jcsp.org.pkshimadzu.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄ |
| Calculated Monoisotopic Mass (M) | 296.2001 g/mol |
| Expected Ion (ESI-HRMS) | [M+H]⁺ |
| Calculated m/z for [C₁₈H₂₅N₄]⁺ | 297.2079 |
The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that is crucial for structural confirmation. In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺) which is often unstable and breaks down into smaller, characteristic fragment ions. msu.edu The fragmentation of quinoxaline derivatives typically involves cleavages at the substituent groups and within the heterocyclic ring system. asianpubs.orgraco.cat
For this compound, the most likely fragmentation pathways would involve the loss of the piperidine substituents. Common fragmentation steps include:
Alpha-Cleavage: The bond between the quinoxaline ring and the piperidine nitrogen can break, leading to fragments corresponding to the loss of a piperidinyl radical.
Ring Fragmentation: The piperidine rings themselves can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene. libretexts.org
Heterocyclic Core Fragmentation: The quinoxaline ring system can also fragment, often through the loss of molecules like HCN. asianpubs.org
Tandem mass spectrometry (MS/MS) is a powerful technique used to study these fragmentation pathways in detail. nih.gov A specific precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID) to generate a spectrum of product ions, which helps in piecing together the molecule's structure. nih.gov
| Proposed Fragment Ion | m/z (Value) | Proposed Neutral Loss |
|---|---|---|
| [C₁₈H₂₄N₄]⁺ (Molecular Ion) | 296 | - |
| [M - C₅H₁₀N]⁺ | 212 | Piperidinyl radical |
| [M - C₅H₁₁N]⁺ | 211 | Piperidine |
| [Quinoxaline]⁺ | 130 | Loss of both piperidine groups and H₂ |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and non-volatile compounds. nih.govlibretexts.org It transfers ions from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.gov In ESI-MS, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer. nih.gov
For quinoxaline derivatives, ESI-MS typically generates a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode. nih.gov This allows for the straightforward confirmation of the molecular mass. The technique can be coupled with tandem mass spectrometry (ESI-MS/MS) to obtain structural information by inducing fragmentation of the selected [M+H]⁺ ion. nih.gov This approach is highly sensitive and specific for the structural investigation of quinoxaline derivatives. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. It separates ions in the gas phase based on their size, shape, and charge. Ions are passed through a drift tube filled with an inert buffer gas under the influence of a weak electric field. Larger, bulkier ions will experience more collisions with the buffer gas and travel slower than smaller, more compact ions.
While specific IM-MS studies on this compound are not prominent in the literature, the technique is highly valuable for the analysis of complex heterocyclic compounds. Its applications would include:
Isomer Separation: Differentiating between structural isomers that have identical masses and cannot be distinguished by mass spectrometry alone.
Conformational Analysis: Providing information about the three-dimensional structure (collision cross-section) of the ion in the gas phase. This can help in understanding the different shapes the molecule can adopt.
Purity Analysis: Separating the target compound from isomass impurities or conformers, leading to cleaner mass spectra.
Electrospray Ionization Mass Spectrometry (ESI-MS).
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to the promotion of electrons from lower to higher energy orbitals. These techniques provide insight into the electronic structure and photophysical properties of compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.eduwikipedia.org When a molecule absorbs light, an electron is excited from a ground electronic state to a higher energy state. msu.edu The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly its system of conjugated π-electrons.
Quinoxaline derivatives are chromophores that typically exhibit strong absorption bands in the UV region. acs.org These absorptions are generally attributed to π → π* transitions within the aromatic quinoxaline core and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. upi.edu The positions and intensities of these bands can be influenced by the nature and position of substituents on the quinoxaline ring. mdpi.com For this compound, the piperidine groups act as auxochromes that can modify the energy of the electronic transitions, often causing a shift in the absorption maxima. The spectrum is typically recorded in a suitable solvent, and the resulting absorbance is plotted against wavelength. technologynetworks.com
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 200 - 400 nm | High-intensity absorptions arising from the conjugated aromatic system of the quinoxaline core. upi.edu |
| n → π | > 300 nm | Lower intensity absorptions involving non-bonding electrons on the nitrogen atoms. msu.edu |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy.
X-ray Diffraction Analysis for Solid-State Molecular Structure
For a definitive determination of the molecular structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. iucr.orgarabjchem.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The pattern of diffracted X-rays is used to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined. arabjchem.org
While a specific crystal structure for this compound has not been reported in the surveyed literature, numerous studies on related quinoxaline derivatives have been successfully characterized using SCXRD. researchgate.netiucr.orgarabjchem.orgnih.govnih.gov These studies reveal key structural parameters such as the crystal system, space group, and unit cell dimensions. For example, a study on a new quinoxaline derivative containing a triazole moiety reported its crystal structure and revealed intermolecular interactions. arabjchem.org
Table 2: Example of Crystallographic Data for a Quinoxaline Derivative
| Parameter | Value |
|---|---|
| Compound Name | 2-(4-((3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl)-4,5-dihydro-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide |
| Crystal System | Not specified |
| Space Group | Not specified |
| a (Å) | Not specified |
| b (Å) | Not specified |
| c (Å) | Not specified |
| α (°) | Not specified |
| β (°) | Not specified |
| γ (°) | Not specified |
| Volume (ų) | Not specified |
Note: This table is a template illustrating the type of data obtained from an SCXRD study. Specific values for this compound are not available in the reviewed literature. The data presented is for a related quinoxaline derivative as an example. arabjchem.org
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. Current time information in Bangalore, IN. This analysis is performed using the crystallographic information file (CIF) obtained from an SCXRD experiment. The Hirshfeld surface is a graphical tool that helps in understanding the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the solid state. nih.govcdnsciencepub.com
Although no specific Hirshfeld surface analysis for this compound has been found, studies on other quinoxaline derivatives have utilized this technique to investigate their crystal packing. arabjchem.orgnih.govgrafiati.com For example, in a study of a novel energetic compound, Hirshfeld surface analysis was used to explore the secondary interactions in the crystal. grafiati.com Similarly, for a quinoxaline derivative with a triazole substituent, Hirshfeld surface analysis and 2D fingerprint plots were used to examine hydrogen bonds and π-π stacking interactions. arabjchem.org
Single-Crystal X-ray Diffraction (SCXRD).
Other Advanced Spectroscopic and Analytical Methods
In addition to the primary techniques discussed, other advanced methods can provide further valuable information about the properties of this compound.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. urfu.ruresearchgate.net The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. nih.gov
For a molecule like this compound, which in its ground state is a closed-shell species with no unpaired electrons, EPR spectroscopy would not be expected to yield a signal. No studies utilizing EPR spectroscopy on this compound have been found in the literature, which is consistent with the expected diamagnetic nature of the compound. This technique would, however, become relevant if the compound were to be, for example, part of a metal complex or if it were to form a radical ion under specific conditions.
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule (primarily carbon, hydrogen, and nitrogen for organic compounds). This experimental data is then compared with the theoretically calculated percentages for the proposed molecular formula to confirm the purity and identity of the synthesized compound. mdpi.com The acceptable deviation between the found and calculated values is typically within ±0.4%. mdpi.com
While specific elemental analysis data for this compound was not found in the reviewed literature, a study on the related compound, 6-amino-2,3-dipiperidinoquinoxaline, provides an example of such an analysis. rsc.org
Table 3: Elemental Analysis Data for 6-Amino-2,3-dipiperidinoquinoxaline
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 69.42 | 69.22 |
| Hydrogen (H) | 8.09 | 8.18 |
Source: Adapted from S. Akai et al., 1995. rsc.org Note: This data is for a derivative and serves as an illustration of the technique.
Chemical Reactivity and Transformation Pathways of 2,3 Dipiperidinoquinoxaline
Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core
Nucleophilic substitution reactions are a fundamental class of organic reactions where a nucleophile, an electron-rich species, displaces a leaving group on a substrate. veerashaivacollege.org In the context of 2,3-dipiperidinoquinoxaline, the quinoxaline core can act as the substrate for such reactions. researchgate.net
Reactivity Profiles and Regioselectivity
The reactivity of the quinoxaline core in this compound towards nucleophiles is influenced by the electron-withdrawing nature of the pyrazine (B50134) ring, which activates the benzene (B151609) portion of the molecule to nucleophilic attack. The positions on the benzene ring (C-5, C-6, C-7, and C-8) are the primary sites for nucleophilic substitution. The regioselectivity of these reactions, meaning which position is preferentially attacked, is dictated by the electronic environment of the quinoxaline system.
For instance, the reaction of 6-nitro-2,3-dipiperidinoquinoxaline with nucleophiles demonstrates a specific regioselectivity. The nitro group at the C-6 position acts as a strong electron-withdrawing group, further activating the quinoxaline ring towards nucleophilic attack. This often directs the incoming nucleophile to specific positions on the benzene ring. researchgate.net
Influence of Substituents on Reaction Outcomes
Substituents on the quinoxaline ring play a crucial role in modulating the reactivity and regioselectivity of nucleophilic substitution reactions. Electron-withdrawing groups, such as the nitro group mentioned previously, enhance the electrophilicity of the quinoxaline core, making it more susceptible to nucleophilic attack. researchgate.net Conversely, electron-donating groups would be expected to decrease the reactivity towards nucleophiles.
The nature of the nucleophile itself is also a critical factor. Stronger nucleophiles will react more readily, and the steric bulk of the nucleophile can influence the position of attack. For example, a bulky nucleophile might preferentially attack a less sterically hindered position on the quinoxaline ring.
Oxidation-Reduction Chemistry of this compound and Its Precursors
Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. preparatorychemistry.comlibretexts.orgsavemyexams.comreb.rw The quinoxaline system can participate in both oxidation and reduction processes, often involving its precursors or intermediates.
Oxidative Processes Involving Dihydropyrazine (B8608421) Intermediates
The synthesis of quinoxaline derivatives can proceed through the oxidation of dihydropyrazine intermediates. These intermediates are formed from the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The subsequent oxidation of the dihydropyrazine ring leads to the aromatic quinoxaline system.
Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the dehydrogenation of hydroaromatic compounds to their aromatic counterparts. asccollegekolhar.in This type of oxidative aromatization is a key step in many synthetic routes to quinoxalines. The reaction with DDQ is typically carried out in an inert solvent like benzene or THF. asccollegekolhar.in The progress of the reaction can often be monitored by a color change, as the DDQ is reduced to a hydroquinone. asccollegekolhar.in
Electrophilic Aromatic Substitution on the Quinoxaline Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comdalalinstitute.compressbooks.pub While the pyrazine ring in quinoxaline is generally electron-deficient and deactivated towards electrophilic attack, the benzene ring can still undergo EAS, albeit under specific conditions.
The general mechanism for EAS involves two main steps: the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.compressbooks.pub The presence of the two nitrogen atoms in the pyrazine ring deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. Therefore, harsher reaction conditions are often required for EAS on quinoxalines.
The piperidino substituents at the C-2 and C-3 positions are electron-donating groups, which can influence the regioselectivity of electrophilic attack on the benzene portion of the quinoxaline ring. These groups tend to direct incoming electrophiles to the ortho and para positions relative to their point of attachment. However, in the case of this compound, the directing effects would be on the pyrazine ring, which is already deactivated. Therefore, electrophilic substitution will predominantly occur on the benzenoid ring.
Exploration of Reaction Mechanisms and Identification of Intermediates
The study of reaction mechanisms often involves the identification of transient species known as intermediates. For example, in nucleophilic aromatic substitution reactions, Meisenheimer complexes can be formed as intermediates. In the case of redox reactions leading to quinoxalines, dihydropyrazine species are key intermediates. asccollegekolhar.in
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms by modeling the energies of reactants, transition states, and intermediates. chemrxiv.org Experimental techniques, such as spectroscopy and chromatography, are also essential for detecting and characterizing intermediates.
Computational Chemistry and Modeling Studies of 2,3 Dipiperidinoquinoxaline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in solving the electronic Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. nih.govwikipedia.org These ab initio methods utilize physical constants and the atomic composition as the primary input to derive molecular characteristics. wikipedia.org
Density Functional Theory (DFT) is a widely used computational method valued for its favorable balance of accuracy and computational cost, making it suitable for geometry optimizations of a broad range of molecules. google.comnsf.gov The process of geometry optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. stackexchange.com
The procedure begins with an initial guess of the molecular structure. The DFT algorithm then iteratively calculates the forces on each atom and adjusts their positions to lower the total energy of the system. stackexchange.com This continues until the forces become negligible and the energy converges to a minimum, yielding the optimized geometry. stackexchange.comyoutube.com The choice of functional (e.g., PBE0, B3LYP) and basis set (e.g., def2-TZVP) is critical for obtaining accurate results. nsf.gov For 2,3-dipiperidinoquinoxaline, this calculation would provide the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. The final output also includes the total electronic energy of the optimized structure. youtube.com
Table 1: Illustrative Output of a DFT Geometry Optimization for this compound This table is for illustrative purposes to show the type of data generated.
| Parameter | Value |
|---|---|
| Method | DFT/B3LYP |
| Basis Set | 6-311G(d,p) |
| Total Electronic Energy | -1150.1234 Hartrees |
| Dipole Moment | 2.5 Debye |
Once the optimized geometry is obtained, DFT calculations can be used to analyze the molecule's electronic properties, which are key to understanding its reactivity. rsc.org A critical aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
Furthermore, these calculations can generate maps of electronic properties across the molecular surface. rsc.org For instance, mapping the electrostatic potential helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analysis of charge distributions, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom, offering a quantitative view of the molecule's polarity and potential sites for intermolecular interactions.
Table 2: Illustrative Electronic Properties of this compound from DFT This table is for illustrative purposes to show the type of data generated.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Ionization Potential | 5.8 |
Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. faccts.de These predicted spectra can help assign experimental peaks to specific molecular vibrations.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. dntb.gov.ua The output typically includes the excitation energies (often expressed in nanometers) and the oscillator strengths, which indicate the intensity of the absorption. Comparing predicted UV-Vis spectra with experimental ones can confirm the molecular structure and provide insight into its electronic nature. Machine learning and neural networks are also emerging as tools to predict spectroscopic and physical parameters from spectral data. ucl.ac.ukresearchgate.net
Table 3: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes to show the type of data generated.
| Parameter | Predicted Value |
|---|---|
| Major IR Frequency 1 | 2935 cm⁻¹ (C-H stretch, piperidine) |
| Major IR Frequency 2 | 1605 cm⁻¹ (C=N stretch, quinoxaline) |
| Major IR Frequency 3 | 1450 cm⁻¹ (C=C stretch, quinoxaline) |
| UV-Vis λmax 1 | 320 nm |
Analysis of Electronic Properties and Charge Distributions.
Molecular Modeling for Intermolecular Interactions
Molecular modeling techniques simulate the interactions between molecules, which is crucial for understanding the biological activity of compounds like this compound. These methods are central to structure-based drug design. up.ac.za
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), such as a protein or enzyme. researchgate.netmdpi.com This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov
The process involves generating a three-dimensional representation of the receptor's active site and then systematically searching for the best possible binding poses for the ligand within that site. up.ac.za Each pose is evaluated using a scoring function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction. mdpi.com The results provide insights into the binding mode, key interacting amino acid residues, and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. mdpi.com For example, studies on related 2,3-diphenylquinoxaline (B159395) derivatives have used docking to investigate their binding to the colchicine (B1669291) binding site of tubulin. nih.gov
Table 4: Illustrative Molecular Docking Results for this compound This table is for illustrative purposes to show the type of data generated.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Example Kinase A | -9.2 | LEU 83, VAL 91 | Hydrophobic |
| Example Kinase A | -9.2 | LYS 101 | Hydrogen Bond |
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time based on Newton's laws of motion. nih.govnih.gov In the context of drug design, MD simulations are often performed on a ligand-receptor complex obtained from molecular docking to assess its stability and behavior in a more realistic, solvated environment. mdpi.comuokerbala.edu.iq
Table 5: Illustrative Analysis from a Molecular Dynamics Simulation This table is for illustrative purposes to show the type of data generated.
| Simulation Time | System | Average RMSD (Å) | Key Stable Interactions |
|---|---|---|---|
| 100 ns | Ligand-Kinase Complex | 1.8 | Hydrogen bond with LYS 101 |
Molecular Docking Simulations for Ligand-Receptor Binding Mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemscene.comasianpubs.org While specific QSAR models exclusively developed for this compound have not been detailed in the reviewed literature, numerous studies on quinoxaline (B1680401) derivatives provide a framework for understanding the structural features that typically influence their biological activities. nih.govnih.govmdpi.com
QSAR studies on various classes of quinoxaline derivatives have been instrumental in identifying key molecular descriptors that govern their therapeutic effects, such as anticancer, antileishmanial, and antiepileptic activities. asianpubs.orgnih.govnih.gov These models are generally constructed by calculating a wide array of descriptors for a set of quinoxaline analogues and then using statistical methods to correlate these descriptors with their measured biological activities. nih.gov
Commonly employed descriptors in QSAR models for quinoxaline derivatives include:
Topological descriptors: These describe the connectivity and shape of the molecule, such as shape indices and valence connectivity indices. asianpubs.org
Quantum mechanical and energy descriptors: Parameters like HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, electron affinity, and total energy are calculated to quantify the electronic properties of the molecules. asianpubs.org
Physicochemical descriptors: Properties such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and molar refractivity are often crucial in defining the pharmacokinetic and pharmacodynamic behavior of the compounds. nih.govasianpubs.org
For instance, a QSAR study on quinoxaline derivatives for antiepileptic activity identified electron affinity, total energy, conformation minimum energy, and logP as significant descriptors in the best predictive model. asianpubs.org Another study on quinoxaline derivatives with anticancer activity developed a 2D-QSAR model that identified descriptors related to energy, molecular force fields, and hydrophobicity as being important for activity against triple-negative breast cancer cells. nih.gov These examples highlight that the biological activity of quinoxaline-based compounds is often a multifactorial outcome of their electronic, steric, and hydrophobic properties. The development of a robust QSAR model for a series of this compound analogues would similarly rely on the careful selection of such descriptors to guide the synthesis of more potent and selective compounds.
In Silico Prediction of Physico-Chemical Parameters
In silico methods provide a rapid and cost-effective approach to estimate the physicochemical properties of a molecule, which are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For this compound, several key physicochemical parameters have been predicted using computational tools. These predicted values offer insights into the molecule's potential drug-like characteristics.
The following table summarizes the computationally predicted physicochemical properties for this compound.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | chemscene.com |
| LogP (octanol-water partition coefficient) | 3.6104 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
These predicted values suggest that this compound has moderate lipophilicity (as indicated by the LogP value) and a relatively low polar surface area. The number of hydrogen bond acceptors is also within the typical range for drug-like molecules. In the broader context of quinoxaline derivatives, in silico studies often evaluate a wider range of properties to assess their drug-likeness, frequently based on criteria such as Lipinski's rule of five. mdpi.comrsc.org These additional parameters typically include molecular weight, the number of hydrogen bond donors, and the number of rotatable bonds. mdpi.comrsc.org Such computational predictions are a fundamental component of modern drug discovery, enabling the early-stage filtering of compounds with potentially unfavorable physicochemical profiles.
Coordination Chemistry and Ligand Applications of 2,3 Dipiperidinoquinoxaline
2,3-Dipiperidinoquinoxaline as a Ligand in Metal Complexes
The potential of this compound as a ligand stems from the presence of multiple nitrogen donor atoms: the two nitrogen atoms within the quinoxaline (B1680401) ring and the two nitrogen atoms of the piperidinyl substituents. This arrangement offers several potential binding modes for coordination with metal centers.
Investigation of Binding Modes and Coordination Geometries
There is a notable lack of specific studies investigating the binding modes and coordination geometries of metal complexes formed exclusively with this compound. However, based on the coordination chemistry of similar 2,3-diaminoquinoxaline and bidentate nitrogen ligands, several binding modes can be postulated:
Bidentate Chelation: The most probable coordination mode would involve the two nitrogen atoms of the quinoxaline ring, forming a stable five-membered chelate ring with a metal ion. This is a common binding motif for ligands based on 1,10-phenanthroline (B135089) or 2,2'-bipyridine, which are structurally analogous to the core of the quinoxaline ligand.
Bridging Ligand: The ligand could potentially bridge two metal centers, with each metal coordinating to one of the quinoxaline nitrogen atoms.
Monodentate Coordination: While less likely for the parent ligand, monodentate coordination through one of the quinoxaline nitrogens might occur, particularly in the presence of other strong coordinating ligands or under specific steric constraints. mdpi.com
The coordination geometry around the metal center would be dictated by the metal's preferred coordination number and the steric bulk imposed by the piperidino groups. Potential geometries could range from tetrahedral and square planar for four-coordinate complexes to trigonal bipyramidal or octahedral for five- and six-coordinate complexes, respectively. mdpi.com For instance, studies on the related 2-(2′-pyridyl)quinoxaline (pqx) ligand have shown the formation of distorted trigonal bipyramidal and octahedral complexes with various first-row transition metals. mdpi.com
Synthesis of Novel Transition Metal Complexes with this compound
Specific protocols for the synthesis of transition metal complexes with this compound are not well-documented. Generally, the synthesis of such complexes would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or perchlorates) in an appropriate solvent. tandfonline.commdpi.com The reaction conditions, such as temperature and stoichiometry, would be optimized to favor the formation of the desired complex.
For related quinoxaline-based ligands, complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II), have been synthesized and characterized. nih.gov For example, mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using N(2),N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline. nih.gov
Spectroscopic and Structural Characterization of Coordination Complexes
Without synthesized complexes, specific spectroscopic and structural data for this compound complexes are unavailable. However, standard characterization techniques would be employed:
Infrared (IR) Spectroscopy: Coordination of the quinoxaline nitrogen atoms to a metal center would be expected to cause shifts in the C=N and C=C stretching vibrations of the quinoxaline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons of the ligand upon coordination, providing insights into the binding site.
UV-Visible Spectroscopy: The electronic spectra would show bands corresponding to intra-ligand (π→π* and n→π*) transitions and, for transition metal complexes, ligand-to-metal charge transfer (LMCT) and d-d transition bands. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, the crystal structure of a copper(II) complex with 2-(2′-pyridyl)quinoxaline revealed a trigonal bipyramidal geometry. mdpi.com
Some analytical data for a related compound, 6-Amino-2,3-dipiperidinoquinoxaline , has been reported, which could serve as a reference for future characterization efforts.
| Compound | Yield | Melting Point (°C) | ¹H NMR (DMSO-d₆, 270 MHz) δ (ppm) |
| 6-Amino-2,3-dipiperidinoquinoxaline | 89% | 130-132 | 1.56-1.78 (m, 12H), 3.39 (t, 4H, J=5.4 Hz), 3.52 (t, 4H, J=5.6 Hz), 6.81 (dd, 1H, J=2.7 and 8.5 Hz), 6.92 (d, 1H, J=2.7 Hz) |
Table generated from data in mdpi.com
Electronic and Steric Influence of Piperidino Substituents on Ligand Properties
The piperidino groups at the 2 and 3 positions of the quinoxaline ring are expected to exert significant electronic and steric effects on the ligand's properties.
Electronic Effects: The nitrogen atoms of the piperidino groups are electron-donating through resonance into the quinoxaline ring system. This increases the electron density on the quinoxaline nitrogen atoms, enhancing their basicity and making them stronger σ-donors to a metal center. This enhanced electron-donating ability can stabilize higher oxidation states of the metal and influence the redox properties of the resulting complex. Studies on substituted quinoxalines have shown that electron-donating groups can significantly alter the electronic properties and subsequent biological or chemical reactivity. taylorandfrancis.commdpi.com
Applications in Homogeneous Catalysis as a Supporting Ligand
There are no specific reports on the use of this compound as a supporting ligand in homogeneous catalysis. However, the structural and electronic features of this ligand suggest potential applicability in various catalytic transformations. The combination of a π-accepting quinoxaline core and σ-donating piperidino groups makes it a tunable ligand for transition metal catalysts.
Complexes of related quinoxaline derivatives and other nitrogen-containing heterocyclic ligands have been employed in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. tandfonline.commdpi.com
Ligand Design Principles for Enhancing Catalytic Activity and Selectivity
While not applied to this compound specifically, general principles of ligand design can predict how its features might be exploited to enhance catalysis:
Tuning Electronic Properties: The electron-donating nature of the piperidino groups can be modulated by introducing electron-withdrawing or -donating substituents on the piperidine (B6355638) rings or the benzo part of the quinoxaline core. This allows for fine-tuning of the electronic environment at the metal center, which is crucial for optimizing catalytic activity.
Controlling Steric Environment: The steric bulk of the piperidino groups can be used to control the access of substrates to the catalytic site, thereby influencing selectivity (e.g., regioselectivity or enantioselectivity). Modifying the piperidino rings, for instance by introducing substituents or using different cyclic amines, could systematically alter the steric environment.
Chelate Ring Size and Rigidity: As a bidentate ligand, this compound forms a rigid five-membered chelate ring. This rigidity can be advantageous in catalysis by reducing the number of possible conformations and leading to more selective transformations.
Photophysical Properties of Metal-2,3-Dipiperidinoquinoxaline Complexes for Materials Science.
The exploration of metal complexes containing 2,3-disubstituted quinoxaline ligands has revealed a rich field of photophysical phenomena with significant potential for applications in materials science, particularly in the development of luminescent materials for organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy agents. While direct research on the photophysical properties of metal complexes specifically incorporating the this compound ligand is not extensively documented in publicly available literature, valuable insights can be drawn from structurally analogous complexes. These analogues, which feature various substituents at the 2 and 3 positions of the quinoxaline core, provide a strong basis for understanding the potential photophysical behavior of this compound complexes.
The photophysical properties of transition metal complexes are largely dictated by the nature of the metal center and the ligands. In complexes with quinoxaline-based ligands, the low-lying π* orbitals of the quinoxaline moiety often play a crucial role in the electronic transitions, leading to characteristic metal-to-ligand charge transfer (MLCT) absorptions and emissions. The nature of the substituents at the 2 and 3 positions can significantly tune these properties.
For instance, studies on iridium(III) complexes with 2,3-diphenylquinoxaline (B159395) derivatives have demonstrated their utility as red-emitting phosphors in OLEDs. rsc.org The substitution pattern on the quinoxaline ligand allows for the fine-tuning of the emission color. rsc.org Similarly, ruthenium(II) complexes bearing 2,3-bis(2-pyridyl)quinoxaline (B1212657) (dpq) and its derivatives have been extensively investigated for their interesting photophysical and photochemical properties. rsc.orgnih.govresearchgate.netnih.gov These complexes are known to be efficient light absorbers with their electronic absorption spectra being dominated by π → π* ligand transitions in the UV region and MLCT transitions in the visible region. nih.gov
The introduction of piperidino groups at the 2 and 3 positions of the quinoxaline ring is expected to introduce strong electron-donating character. This would likely raise the energy of the highest occupied molecular orbital (HOMO) of the ligand, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra of the corresponding metal complexes compared to analogues with less electron-donating substituents.
The photophysical properties of several ruthenium(II) and iridium(III) complexes with related 2,3-disubstituted quinoxaline ligands are summarized in the tables below. These data provide a valuable reference point for predicting the behavior of this compound complexes.
Table 1: Photophysical Data for Selected Ruthenium(II) Complexes with 2,3-Disubstituted Quinoxaline Ligands
| Complex | Absorption λmax (nm) (Transition) | Emission λmax (nm) |
| [(Ph2phen)2Ru(dpp)PtCl2]2+ | 517 (MLCT) | 740 |
| [(Ph2phen)2Ru(dpq)PtCl2]2+ | 600 (MLCT) | - |
| [Ru(bpy)2(BL)]2+ | 517-300 (MLCT) | 766 |
Data sourced from multiple studies. nih.govosti.gov
Table 2: Photophysical Data for Selected Iridium(III) Complexes with 2,3-Disubstituted Quinoxaline Ligands
| Complex | Emission λmax (nm) |
| [Ir(L)2(pic)] (L = various 2,3-disubstituted quinoxalines) | 632-675 |
Data from a study on deep red luminescent Iridium(III) complexes. soton.ac.uk
The development of materials based on metal-2,3-dipiperidinoquinoxaline complexes would likely focus on leveraging the anticipated strong luminescence and tunable electronic properties. The strong electron-donating nature of the dipiperidino substituents could lead to complexes with low-energy absorption and emission, making them suitable for applications requiring near-infrared (NIR) activity, such as in bioimaging and photodynamic therapy. Furthermore, the potential for these complexes to exhibit intense and long-lived phosphorescence at room temperature, a characteristic of many heavy metal complexes with quinoxaline-type ligands, would make them excellent candidates for use as dopants in OLEDs to achieve high efficiencies.
Supramolecular Chemistry and Self Assembly of 2,3 Dipiperidinoquinoxaline
Molecular Recognition and Host-Guest Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, a fundamental concept in host-guest chemistry. wikipedia.orgfiveable.me In these systems, a larger 'host' molecule possesses a cavity that can bind a smaller 'guest' molecule. wikipedia.org The selectivity of this binding is governed by a combination of factors including size, shape, and chemical complementarity between the host and guest. fiveable.menih.gov
Derivatives of 2,3-dipiperidinoquinoxaline can be engineered to act as hosts. By incorporating specific functional groups, these molecules can create defined cavities capable of recognizing and binding to guest molecules. The interactions driving this recognition are typically a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.orgkiku.dk The precise design of the host molecule is crucial for achieving high binding affinity and selectivity for a particular guest. kiku.dk The process of a host binding a guest is often a dynamic equilibrium, leading to the formation of a host-guest complex. wikipedia.org
Self-Assembly Processes Involving this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures, a process driven by specific, non-covalent interactions. fiveable.me It represents a powerful bottom-up approach for constructing complex nanostructures. tue.nl Derivatives of this compound can be designed to undergo self-assembly in solution, leading to a variety of supramolecular architectures. The final structure is highly dependent on the molecular design of the derivative and the conditions of the assembly process. rsc.orgfrontiersin.org
The rational design of this compound derivatives is key to controlling their self-assembly into desired supramolecular structures. By modifying the core structure with different functional groups, chemists can tune the intermolecular interactions and thus direct the formation of specific architectures such as vesicles, fibers, or more complex networks. rsc.orgfrontiersin.org This design process often involves creating amphiphilic molecules, which have both hydrophobic and hydrophilic parts, to drive assembly in aqueous environments. tue.nl The formation of these architectures can be initiated by changing solvent conditions or other external stimuli, which trigger the molecules to organize into thermodynamically stable structures. tue.nlrsc.org
The resulting supramolecular architectures can range from simple spheres and fibers to complex, hierarchical structures. mdpi.comnih.gov The ability to create such a wide range of structures opens up possibilities for applications in materials science and nanotechnology. numberanalytics.com
Non-covalent interactions are the primary driving forces behind the self-assembly of this compound derivatives. wikipedia.orgnumberanalytics.com These interactions, while individually weak, collectively provide the stability for large, ordered structures.
Hydrogen Bonding: This interaction occurs between a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. wikipedia.orgnumberanalytics.com It is highly directional and plays a crucial role in defining the specific geometry of the resulting assembly. rsc.org In derivatives of this compound, the nitrogen atoms of the piperidine (B6355638) and quinoxaline (B1680401) moieties can act as hydrogen bond acceptors.
π-π Stacking: These interactions occur between aromatic rings, such as the quinoxaline core of the molecule. numberanalytics.com The overlapping π-orbitals create a stabilizing attraction that encourages the molecules to stack on top of one another, often leading to the formation of columnar or fibrous structures. The strength of this interaction depends on the orientation and distance between the aromatic rings. numberanalytics.com
The interplay of these and other non-covalent forces, such as van der Waals and hydrophobic interactions, governs the final morphology and properties of the self-assembled material. d-nb.infonih.gov
Design and Formation of Supramolecular Architectures.
Metallosupramolecular Chemistry with this compound
Metallosupramolecular chemistry utilizes coordination bonds between metal ions and organic ligands to direct the self-assembly of complex, well-defined architectures. frontiersin.orgnih.gov The predictable geometry and directionality of metal-ligand bonds make this a powerful strategy for constructing sophisticated structures like cages, polymers, and helicates. rsc.orgnumberanalytics.com
Derivatives of this compound can be designed as ligands that coordinate with metal ions. The nitrogen atoms within the quinoxaline structure are potential coordination sites. By combining these ligands with appropriate metal ions, which act as nodes or templates, it is possible to spontaneously form large, discrete supramolecular structures under thermodynamic control. rsc.orgnumberanalytics.com The final architecture is determined by the coordination geometry of the metal ion (e.g., square planar, tetrahedral, octahedral) and the design of the organic ligand. numberanalytics.comrsc.orgencyclopedia.pub This method has been successfully used to create a wide variety of two- and three-dimensional structures. rsc.org
Table 1: Factors Influencing Metal-Directed Self-Assembly
| Factor | Description |
| Metal Ion | The coordination number and preferred geometry (e.g., Pd(II) for square planar) direct the overall shape of the final assembly. rsc.orgrsc.org |
| Ligand Design | The number and placement of binding sites on the this compound derivative determine how it connects to the metal centers. |
| Solvent | The solvent can influence the stability and formation of the final complex. |
| Guest Molecules | The presence of guest molecules can sometimes template or alter the structure of the assembled cage or framework. rsc.org |
The principles of self-assembly can be extended to create highly organized, elongated structures like nanotubes. Carbon nanotubes, for instance, are cylindrical structures formed from rolled-up sheets of graphene. nanografi.comazonano.com While typically associated with pure carbon, similar tubular structures can be formed through the self-assembly of molecular building blocks.
In the context of this compound, the formation of nanotubes would likely involve a hierarchical assembly process. First, the molecules might self-assemble into planar sheets or rings driven by hydrogen bonding and π-π stacking. These intermediate structures could then stack or curl to form a tubular architecture. The introduction of metal coordination could provide the necessary rigidity and directionality to facilitate the formation of well-defined, hollow tubes. The growth of such nanotubes can be conceptualized as occurring through mechanisms where molecular units are progressively added to the open end of the tube. researchgate.net
Table 2: Potential Mechanisms for Nanotube Formation
| Growth Mechanism | Description |
| Sheet Rolling | Pre-formed 2D sheets of assembled molecules, held by H-bonds and π-stacking, could roll up into a cylindrical structure. |
| Helical Assembly | Individual molecules or small oligomers could assemble in a helical fashion, with the pitch and diameter determined by the molecular geometry. |
| Stacking of Rings | Ring-shaped assemblies, formed through metal coordination or other interactions, could stack on top of each other to form a hollow cylinder. |
Catalytic Applications of 2,3 Dipiperidinoquinoxaline in Organic Synthesis
Exploration of 2,3-Dipiperidinoquinoxaline as an Organocatalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, stands as a fundamental pillar of modern synthetic chemistry. The structural framework of this compound, featuring a quinoxaline (B1680401) core substituted with two piperidine (B6355638) rings, suggests potential basic and nucleophilic sites that could be harnessed for organocatalytic transformations. The nitrogen atoms within the piperidine moieties and the pyrazine (B50134) ring of the quinoxaline core could theoretically engage in various catalytic cycles.
However, a comprehensive review of the scientific literature reveals a significant gap in the exploration of this compound as an organocatalyst. While the synthesis of related compounds such as 6-Amino-2,3-dipiperidinoquinoxaline has been reported, the focus of such studies has been on their fluorescent properties for derivatization, rather than their catalytic capabilities. oup.com Similarly, the unexpected formation of 6-nitro-2,3-dipiperidinoquinoxaline has been noted, but its catalytic activity was not the subject of the investigation. dntb.gov.uaresearchgate.net There is currently no direct evidence or detailed research that establishes this compound as an effective organocatalyst for any specific organic transformation.
Involvement in Visible Light Photoredox Catalysis (if applicable)
Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. This methodology often relies on photocatalysts that can absorb visible light and initiate single-electron transfer processes. Quinoxaline derivatives have been investigated in the context of materials science for their electronic properties, which could hint at potential photoredox activity. ijirt.org
Despite this, there are no available scientific reports that demonstrate the involvement of this compound in visible light photoredox catalysis. The core structure would need to possess suitable photophysical properties, such as the ability to be excited to a long-lived triplet state and appropriate redox potentials, to function as a photoredox catalyst. Research in this specific area is required to determine if this compound or its derivatives can be applied in this modern synthetic methodology.
Integration of Green Chemistry Principles in Catalytic Transformations
Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijirt.orgtandfonline.com The synthesis of quinoxaline derivatives has been a fertile ground for the application of green chemistry, with studies focusing on the use of eco-friendly solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis. researchgate.netbenthamdirect.comipp.pt
If this compound were to be developed as a catalyst, its application would ideally align with these principles. This would involve its use in catalytic amounts, its potential for recyclability, and its application in environmentally benign reaction media. However, without established catalytic applications for this compound, any discussion of its integration into green chemical transformations remains purely speculative.
Elucidation of Catalytic Mechanisms and Reaction Kinetics
Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. For a potential catalyst like this compound, mechanistic studies would involve identifying the active catalytic species, determining the nature of substrate activation, and characterizing any intermediates in the catalytic cycle. A plausible, though unverified, mechanism for its role as a base catalyst could involve the nitrogen atoms of the piperidine groups abstracting a proton from a substrate. acgpubs.org
Detailed kinetic studies would be necessary to determine the reaction order, rate constants, and activation energy for any catalyzed reaction. At present, the literature lacks any such mechanistic or kinetic investigations for this compound.
Optimization of Catalytic Efficiency and Stereoselectivity
The efficiency and selectivity of a catalyst are paramount for its practical utility. Optimization studies would typically involve screening various reaction parameters such as solvent, temperature, catalyst loading, and substrate scope. For chiral derivatives, achieving high stereoselectivity would be a key objective.
Given the absence of any reported catalytic activity for this compound, there are no studies available on the optimization of its catalytic efficiency or its application in stereoselective synthesis. The development of chiral versions of this compound could potentially open avenues for asymmetric catalysis, but this remains a hypothetical prospect.
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